2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide
Description
This compound features a unique 3-azaspiro[5.5]undeca-1,4-diene core, substituted with two cyano groups at positions 1 and 5, a methylsulfanyl group at position 4, and a chloroacetamide moiety at position 2. Its structural complexity arises from the spirocyclic system, which imposes rigidity and influences electronic properties.
Properties
IUPAC Name |
2-chloro-N-(1,5-dicyano-4-methylsulfanyl-3-azaspiro[5.5]undeca-1,4-dien-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-22-14-11(9-18)15(5-3-2-4-6-15)10(8-17)13(20-14)19-12(21)7-16/h20H,2-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTPSRMJHUQQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2(CCCCC2)C(=C(N1)NC(=O)CCl)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the cyano groups, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the cyano groups produces primary amines .
Scientific Research Applications
2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Spiro Ring Systems
- Target Compound : 3-Azaspiro[5.5]undeca-1,4-diene core (5- and 5-membered rings).
- Compound 8a () : 6,9-Diazaspiro[4.5]decane core (4- and 5-membered rings). Smaller spiro system reduces conformational flexibility compared to the target compound .
- N-(3-Chloro-4-Fluorophenyl)-2-(3-Oxo-2-Phenyl-1,4-Diazaspiro[4.6]undec-1-en-4-yl)Acetamide () : 1,4-Diazaspiro[4.6]undec system (4- and 6-membered rings). Larger ring size may alter steric hindrance and hydrogen-bonding capacity .
Functional Group Substitutions
Physicochemical Properties
- Melting Points: Target Compound: Not reported in evidence; analogs like 7d (110°C) and 8a (70°C) suggest substituents like dioxo groups increase crystallinity . Methylsulfanyl substituents (target) may lower melting points compared to dimethyl () due to reduced symmetry.
- Solubility : The methylsulfanyl group in the target compound likely improves solubility in polar solvents compared to purely hydrocarbon-substituted analogs (e.g., 53219-48-0) .
Spectroscopic Characteristics
IR and NMR Data Comparison
The target’s cyano groups would exhibit distinct ^13C-NMR signals at ~115–120 ppm, while the methylsulfanyl group’s carbon would resonate near 15 ppm .
Biological Activity
2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide (CAS No. 854357-44-1) is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H17ClN4OS, with a molecular weight of 336.84 g/mol. The compound features a spirocyclic core that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN4OS |
| Molecular Weight | 336.84 g/mol |
| CAS Number | 854357-44-1 |
| IUPAC Name | 2-chloro-N-(1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-yl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure allows for binding to enzymes and receptors, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting signaling pathways related to cell growth and apoptosis.
Potential Therapeutic Applications
Research indicates that this compound exhibits promising activities in various fields:
- Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary investigations have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
-
Anticancer Studies :
- A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
- Mechanistic studies revealed that the compound induces apoptosis via caspase activation and mitochondrial pathway modulation .
- Antimicrobial Activity :
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR to verify functional group positions and spirocyclic connectivity. For example, diazaspiro ring protons typically exhibit distinct splitting patterns due to restricted rotation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways, critical for validating the presence of chlorine and cyano groups .
- Infrared Spectroscopy (IR) : Identify key bands such as amide C=O (~1650 cm⁻¹), nitrile C≡N (~2250 cm⁻¹), and methylsulfanyl S–CH₃ (~700 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations if crystalline material is available .
Q. What synthetic strategies are typically employed to construct the spirocyclic core in similar acetamides?
- Methodological Answer :
- Step 1 : Form the diazaspiro framework via cyclocondensation of diaminonitriles with ketones or aldehydes under acidic conditions .
- Step 2 : Introduce substituents (e.g., methylsulfanyl, cyano) via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, polar aprotic solvents like DMF improve yields in SNAr reactions involving chloroacetamide .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of structurally related compounds?
- Methodological Answer :
- Molecular Docking : Simulate interactions with proposed targets (e.g., kinases, GPCRs) to identify binding modes. For instance, the spirocyclic system may occupy hydrophobic pockets, while the chloroacetamide group participates in hydrogen bonding .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to predict reactivity differences between derivatives. For example, electron-withdrawing cyano groups may reduce nucleophilic attack susceptibility .
- Dynamics Simulations : Assess conformational flexibility of the spirocyclic core under physiological conditions to explain divergent in vitro/in vivo results .
Q. What experimental design principles address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline IR to detect intermediates and optimize reaction termination points .
- Purification Techniques : Employ gradient column chromatography or preparative HPLC to isolate polar byproducts (e.g., unreacted nitrile precursors) .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps. For example, Pd(PPh₃)₄ improves efficiency in Suzuki-Miyaura reactions for aryl substitution .
Q. How do steric and electronic effects influence the stability of the spirocyclic system under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies in buffers (pH 1–13) monitored by HPLC. The methylsulfanyl group may confer acid resistance due to its electron-donating nature .
- DFT Calculations : Compare energy barriers for ring-opening pathways. Bulky substituents (e.g., dicyano groups) likely increase steric hindrance, stabilizing the spiro structure .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar spirocyclic acetamides?
- Methodological Answer :
- Variable Sensitivity Analysis : Identify critical parameters (e.g., moisture levels, reagent purity) through Design of Experiments (DoE). For instance, trace water may hydrolyze nitrile groups, reducing yields .
- Comparative Kinetic Studies : Measure reaction rates under standardized conditions to isolate operator-dependent variables .
- Literature Meta-Analysis : Cross-reference protocols from peer-reviewed journals (e.g., solvent choices, catalyst loadings) to establish best practices .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
